molecular formula C8H10N2S B12002108 Benzenecarbothioamide, 2-amino-N-methyl- CAS No. 2415-10-3

Benzenecarbothioamide, 2-amino-N-methyl-

Cat. No.: B12002108
CAS No.: 2415-10-3
M. Wt: 166.25 g/mol
InChI Key: DDBSWGLLYLTWRA-UHFFFAOYSA-N
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Description

2-amino-N-methylbenzenecarbothioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of benzenecarbothioamide, where the amino group is substituted at the second position and the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylbenzenecarbothioamide typically involves the reaction of 2-aminobenzenecarbothioamide with methylating agents. One common method is the reaction of 2-aminobenzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions to yield 2-amino-N-methylbenzenecarbothioamide.

Industrial Production Methods

Industrial production of 2-amino-N-methylbenzenecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-methylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclohexylbenzenecarbothioamide
  • 2-amino-N-cyclopentylbenzenecarbothioamide
  • 2-amino-N-ethylbenzenesulfonanilide
  • 2-amino-N-hexadecylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-amino-N-methylbenzenecarbothioamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the nitrogen atom can affect its binding affinity to molecular targets and its overall stability.

Properties

CAS No.

2415-10-3

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-amino-N-methylbenzenecarbothioamide

InChI

InChI=1S/C8H10N2S/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11)

InChI Key

DDBSWGLLYLTWRA-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=CC=CC=C1N

Origin of Product

United States

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